Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)-
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Overview
Description
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- typically involves the reaction of piperazine with m-methoxyphenyl and 3-phenoxypropyl halides. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenoxypropyl group can be reduced to form a simpler alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the phenoxypropyl group would result in a simpler alkyl chain.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- would depend on its specific interactions with molecular targets. In general, piperazine derivatives can interact with neurotransmitter receptors, ion channels, and enzymes, modulating their activity. The methoxyphenyl and phenoxypropyl groups may enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic and in the synthesis of various pharmaceuticals.
1-(m-Methoxyphenyl)piperazine:
4-(3-Phenoxypropyl)piperazine: Another derivative with distinct pharmacological properties.
Uniqueness
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- is unique due to the presence of both methoxyphenyl and phenoxypropyl groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
66307-59-3 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-20-10-5-7-18(17-20)22-14-12-21(13-15-22)11-6-16-24-19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
MPSURKFQWWLYES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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